Potassium trans-1-decenyltrifluoroborate
Overview
Description
Potassium trans-1-decenyltrifluoroborate is a chemical compound with the empirical formula C10H19BF3K . It has a molecular weight of 246.16 .
Molecular Structure Analysis
The molecular structure of Potassium trans-1-decenyltrifluoroborate consists of a potassium ion (K+), a decenyl group (a ten-carbon chain with a double bond), and a trifluoroborate group (BF3-) . The SMILES string representation of the molecule is [K+].CCCCCCCC\C=C\ [B-] (F) (F)F .Physical And Chemical Properties Analysis
Potassium trans-1-decenyltrifluoroborate has a melting point of over 300°C . Other physical and chemical properties such as boiling point, density, and solubility were not found in the sources available.Scientific Research Applications
Chemical Synthesis and Cross-Coupling Reactions
Research shows that potassium trans-1-decenyltrifluoroborate and related compounds are significant in chemical synthesis, particularly in cross-coupling reactions. For instance, potassium 1-(benzyloxy)alkyltrifluoroborates have been synthesized and used in palladium-catalyzed Suzuki-Miyaura reactions, providing a method to access protected secondary alcohols with high yields and complete retention of stereochemistry (Molander & Wisniewski, 2012). Similarly, potassium aryltrifluoroborates have been employed in cross-coupling with organic chlorides in aqueous media, demonstrating the versatility of these compounds in organic synthesis (Alacid & Nájera, 2008).
Spectroscopic Characterization
Potassium polyfluoroalken-1-yltrifluoroborates, including potassium trans-1-decenyltrifluoroborate, have been characterized using spectroscopic methods like NMR and IR spectroscopy. These studies provide valuable information about the molecular structure and properties of these compounds (Frohn & Bardin, 2001). Moreover, comprehensive NMR spectral data for various potassium organotrifluoroborates have been described, enhancing our understanding of these compounds at the molecular level (Oliveira et al., 2009).
Environmental and Material Applications
The research on potassium trans-1-decenyltrifluoroborate extends into environmental and material science applications. For example, potassium tetrafluoroborate, a related compound, has been studied as a carrier to facilitate CO2 transport in polymer electrolyte membranes, showing potential in gas separation technologies (Lee & Kang, 2021).
properties
IUPAC Name |
potassium;[(E)-dec-1-enyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h9-10H,2-8H2,1H3;/q-1;+1/b10-9+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPMLIRYZHTWRI-RRABGKBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCCCCCCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/CCCCCCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635404 | |
Record name | Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trans-1-decenyltrifluoroborate | |
CAS RN |
479678-72-3 | |
Record name | Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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